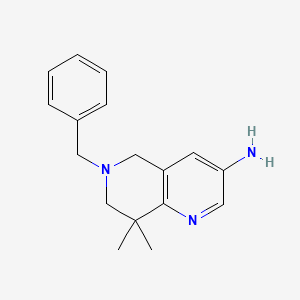
1-BROMO-4-CHLOROBUTANE-D8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-chlorobutane-D8 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of regular hydrogen atoms. This compound is a derivative of 1-Bromo-4-chlorobutane, where the hydrogen atoms are replaced with deuterium. It is commonly used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-4-chlorobutane-D8 can be synthesized through the deuteration of 1-Bromo-4-chlorobutane. The process involves the replacement of hydrogen atoms with deuterium atoms. One common method involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction typically takes place under controlled conditions to ensure the complete incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to handle deuterated compounds safely and efficiently. The production process is optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
1-Bromo-4-chlorobutane-D8 undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile.
Elimination Reactions: It can participate in elimination reactions to form alkenes.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction typically occurs in polar solvents such as water or alcohol.
Elimination Reactions: Reagents such as potassium tert-butoxide or sodium ethoxide are used in non-polar solvents like ethanol or methanol.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are substituted butanes where the bromine or chlorine atom is replaced by another functional group.
Elimination Reactions: The major products are alkenes formed by the removal of hydrogen and halogen atoms.
Oxidation and Reduction: The major products are alcohols or alkanes, depending on the reaction conditions.
科学的研究の応用
1-Bromo-4-chlorobutane-D8 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is used in the production of deuterated compounds for various industrial applications.
作用機序
The mechanism of action of 1-Bromo-4-chlorobutane-D8 involves its incorporation into chemical or biological systems where it acts as a tracer. The deuterium atoms in the compound allow researchers to track its movement and interactions within the system. This helps in understanding the molecular targets and pathways involved in various processes.
類似化合物との比較
1-Bromo-4-chlorobutane-D8 is unique due to its deuterium labeling. Similar compounds include:
1-Bromo-4-chlorobutane: The non-deuterated version of the compound.
1-Chloro-4-bromobutane: Another halogenated butane with different halogen positions.
1-Bromo-3-chloropropane: A similar compound with a different carbon chain length.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in tracing and studying reaction mechanisms and metabolic pathways.
特性
CAS番号 |
1219803-72-1 |
|---|---|
分子式 |
C4H8BrCl |
分子量 |
179.511 |
IUPAC名 |
1-bromo-4-chloro-1,1,2,2,3,3,4,4-octadeuteriobutane |
InChI |
InChI=1S/C4H8BrCl/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2 |
InChIキー |
NIDSRGCVYOEDFW-SVYQBANQSA-N |
SMILES |
C(CCBr)CCl |
同義語 |
1-BROMO-4-CHLOROBUTANE-D8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



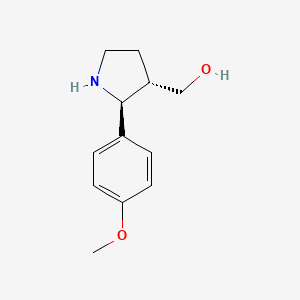
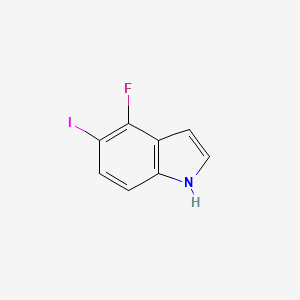

![6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one](/img/structure/B596131.png)
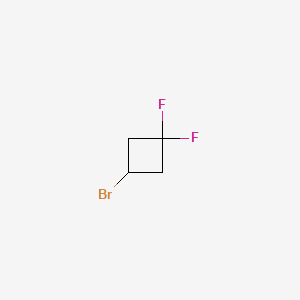
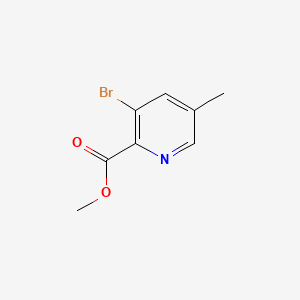

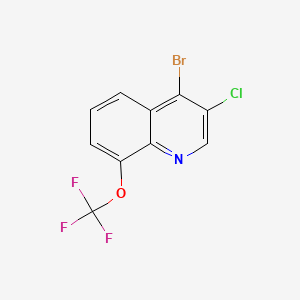
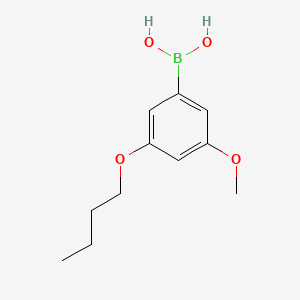
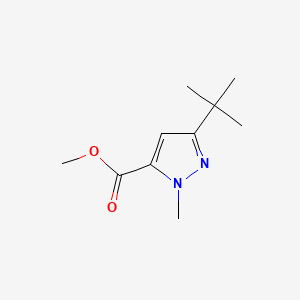
![Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate](/img/structure/B596146.png)
